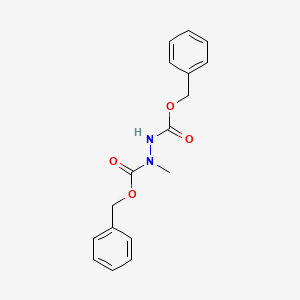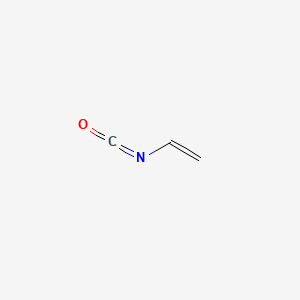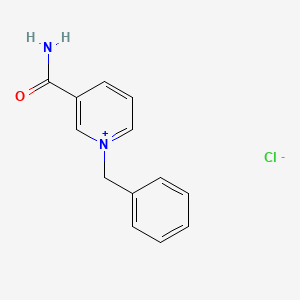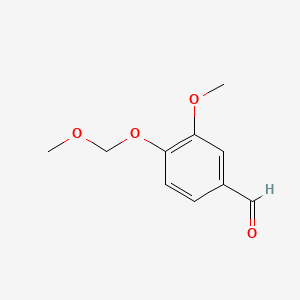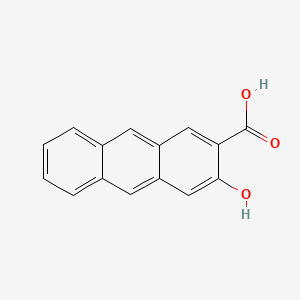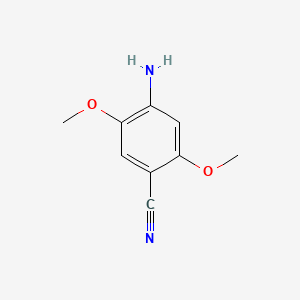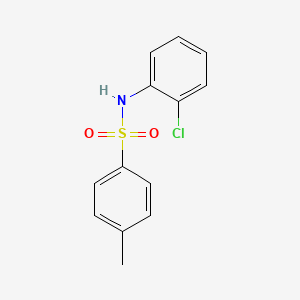
3,3-Dimethyl-1-pentyne
Overview
Description
3,3-Dimethyl-1-pentyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where a triple bond is located between the first and second carbon atoms, and two methyl groups are attached to the third carbon atom. This structural arrangement imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-pentyne can be synthesized through various methods. One common approach involves the dehydrohalogenation of 3,3-dimethyl-1,2-dibromopentane using a strong base such as sodium amide in liquid ammonia. The reaction proceeds via an elimination mechanism, resulting in the formation of the desired alkyne.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 3,3-dimethyl-1-pentene. This process typically employs metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields of the alkyne.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-pentyne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon results in the formation of 3,3-dimethylpentane.
Substitution: The alkyne can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 3,3-Dimethylpentane.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-pentyne finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound serves as a precursor in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Research into the development of new drugs often involves the use of this compound as an intermediate.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-pentyne in chemical reactions involves the interaction of its triple bond with various reagents. The carbon-carbon triple bond is highly reactive and can undergo addition reactions with electrophiles and nucleophiles. The presence of the methyl groups at the third carbon atom influences the reactivity and selectivity of the compound in these reactions.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and proteins, leading to the formation of bioactive intermediates. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Pentyne: A linear alkyne with a similar carbon chain length but without the methyl substitutions.
3,3-Dimethyl-1-butene: An alkyne with a shorter carbon chain and similar methyl group arrangement.
2-Methyl-3-hexyne: Another alkyne with a different substitution pattern on the carbon chain.
Uniqueness: 3,3-Dimethyl-1-pentyne is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the two methyl groups at the third carbon atom influences the compound’s steric and electronic characteristics, making it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
3,3-dimethylpent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-5-7(3,4)6-2/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIIKSQUHGGYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309249 | |
| Record name | 3,3-Dimethyl-1-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-82-1 | |
| Record name | 3,3-Dimethyl-1-pentyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-pentyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethyl-1-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-DIMETHYL-1-PENTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5U8NFC43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


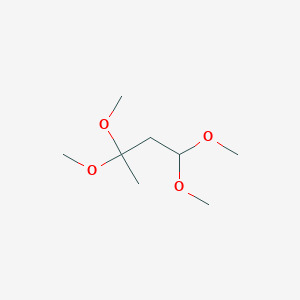
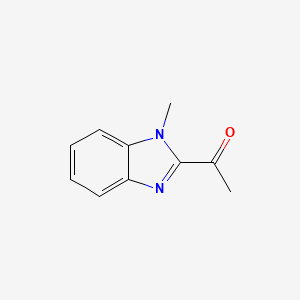
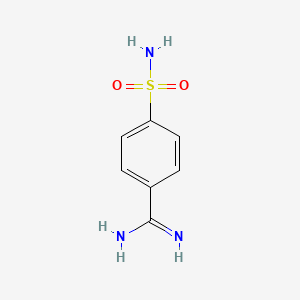
![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)
